![molecular formula C10H11ClO B2749496 1-(3-Chlorophenyl)butan-2-one CAS No. 1181404-78-3](/img/structure/B2749496.png)
1-(3-Chlorophenyl)butan-2-one
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Overview
Description
“1-(3-Chlorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11ClO . It is a derivative of butan-2-one, where one of the hydrogen atoms on the third carbon atom is replaced by a 3-chlorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was carried out in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . Although this is not the exact synthesis of “1-(3-Chlorophenyl)butan-2-one”, it provides an insight into possible synthetic routes .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)butan-2-one” can be determined using various spectroscopic techniques such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chlorophenyl)butan-2-one” can be determined using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Pharmaceutical Development
In the realm of pharmaceuticals, 1-(3-Chlorophenyl)butan-2-one is utilized to create compounds with potential therapeutic effects. It’s particularly valuable in the synthesis of indole derivatives, which are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZRRRDXXMEZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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